N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide is a complex organic compound that has garnered attention in various fields of scientific research
Properties
Molecular Formula |
C20H12FN3O3S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H12FN3O3S2/c21-13-7-5-12(6-8-13)19(25)22-14-9-15(24(26)27)11-16(10-14)28-20-23-17-3-1-2-4-18(17)29-20/h1-11H,(H,22,25) |
InChI Key |
MJOMFIHKDQZLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound. The nitrophenyl group is introduced via nitration of a suitable aromatic precursor, followed by coupling with the benzothiazole derivative. The final step involves the formation of the amide bond with 4-fluorobenzoic acid under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Substitution: The fluorine atom on the benzamide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The benzothiazole moiety is known for its ability to interact with various biological targets, while the nitrophenyl and fluorobenzamide groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-4-fluorobenzamide stands out due to the presence of the nitrophenyl and fluorobenzamide groups, which can impart unique chemical and biological properties. These modifications can enhance the compound’s stability, binding affinity, and specificity, making it a valuable molecule for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
